1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

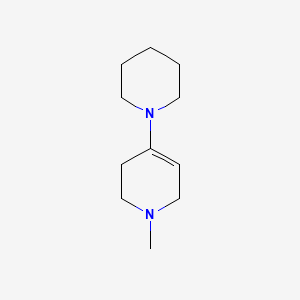

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a piperidine ring fused with a tetrahydropyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety is known to contribute to various biological activities, making it a valuable scaffold in drug design and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with methylamine, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives .

Applications De Recherche Scientifique

Based on the search results, gathering comprehensive information specifically on the applications of "1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine" is challenging due to the limited availability of direct and detailed data. However, we can piece together some relevant information and potential applications based on its chemical properties and related compounds.

Chemical Properties and Identifiers

- Structure: 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine is a cyclic amine compound with a piperidine group attached to a methyl-tetrahydropyridine ring .

- Molecular Formula: C11H20N2

- Molecular Weight: 180.29 g/mol

- Synonyms: This compound is also known as 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine, this compound and has a CAS number of 42833-29-4 .

- IUPAC Name: 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine

- SMILES Notation: CN1CCC(=CC1)N2CCCCC2

Potential Applications and Research Areas

Given the structural similarity to other tetrahydropyridines, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), some potential research areas can be inferred :

- Neurotoxicity Research: MPTP is a known neurotoxin . Thus, this compound might have applications in studying neurodegenerative diseases or understanding mechanisms of neurotoxicity, although this would require careful and specific experimentation to determine its actual effects.

- Pharmaceutical Chemistry: As a heterocyclic amine, this compound could serve as a building block in synthesizing more complex molecules with potential pharmaceutical applications. The piperidine and tetrahydropyridine moieties are common in various drug molecules.

- Materials Science: Although not explicitly mentioned, the compound might find use in materials science , potentially as a component in polymer synthesis or as an additive to modify material properties. Further research would be needed to determine specific applications.

- Activation Analysis: Radioisotopes can be created by exposing a sample to a stream of neutrons, which can be used in manufacturing and research projects .

Data Table (Predicted Properties)

Because direct applications are scarce, a table of predicted properties based on the compound's structure is not feasible. However, one could potentially predict activity based on structural similarity to known bioactive compounds using computational chemistry methods.

Case Studies

No specific case studies were found in the search results for the direct applications of this compound.

Limitations

Mécanisme D'action

The mechanism of action of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the target and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler analog with a wide range of biological activities.

1,2,3,6-tetrahydropyridine: Another related compound with distinct pharmacological properties.

4-piperidone: A precursor in the synthesis of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine.

Uniqueness

This compound is unique due to its fused ring structure, which imparts specific steric and electronic properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Activité Biologique

1-Methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine, commonly referred to as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a compound of significant interest in neurobiology due to its potent neurotoxic effects and its role as a model for Parkinson's disease research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H15N

- Molecular Weight : 173.25 g/mol

- CAS Number : 28289-54-5

- Appearance : Light yellow solid

MPTP is metabolized in the body to produce the neurotoxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). This transformation occurs primarily through the action of monoamine oxidase B (MAO-B) in the mitochondria of astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, leading to neuronal damage and death. The neurotoxic effects are attributed to several mechanisms:

- Oxidative Stress : MPP+ induces oxidative stress by generating reactive oxygen species (ROS), which damage cellular components.

- Inhibition of Mitochondrial Respiration : MPP+ inhibits complex I of the electron transport chain, disrupting ATP production and leading to cell death.

- Neuroinflammation : The presence of damaged neurons triggers inflammatory responses that further exacerbate neuronal loss.

Biological Activity

MPTP's biological activity has been extensively studied in both animal models and human cases. The following table summarizes key findings related to its effects on dopaminergic systems:

Case Study 1: Human Exposure

In a notable incident in the early 1980s, several individuals developed symptoms resembling Parkinson's disease after using a synthetic heroin substitute contaminated with MPTP. This event highlighted the compound's neurotoxic potential and led to increased research into its mechanisms and effects on the nervous system.

Case Study 2: Animal Models

Research using non-human primates has shown that administration of MPTP results in a robust model for studying Parkinson's disease. Monkeys treated with MPTP exhibit severe motor deficits akin to those seen in human patients, providing insights into disease progression and potential therapeutic interventions.

Research Findings

Recent studies have focused on the neuroprotective strategies against MPTP-induced toxicity:

- Antioxidants : Compounds like N-acetylcysteine have shown promise in mitigating oxidative stress and protecting dopaminergic neurons from MPP+ toxicity .

- Neurotrophic Factors : Investigations into the role of glial cell-derived neurotrophic factor (GDNF) have demonstrated potential protective effects against neuronal death induced by MPTP .

Propriétés

IUPAC Name |

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h5H,2-4,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSGGBPGZCTWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388919 | |

| Record name | 1H-957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42833-29-4 | |

| Record name | 1H-957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.